1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

Epigenetics LSD1/KDM1A Biochemical assay

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one (CAS 1565584-51-1, molecular formula C10H10N4O, molecular weight 202.21 g/mol) is a heterocyclic small molecule featuring a pyridine core substituted with a 1,2,4-triazole moiety and a propan-1-one group. It is classified as a substituted triazolylpyridine derivative and has been identified as an inhibitor of Lysine-specific histone demethylase 1A (LSD1/KDM1A).

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B13068289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NC=C(C=C1)N2C=NC=N2
InChIInChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3
InChIKeyCKQXKDHXWPHTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one: Core Chemical Identity and Target Engagement Profile for LSD1-Focused Research


1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one (CAS 1565584-51-1, molecular formula C10H10N4O, molecular weight 202.21 g/mol) is a heterocyclic small molecule featuring a pyridine core substituted with a 1,2,4-triazole moiety and a propan-1-one group [1]. It is classified as a substituted triazolylpyridine derivative and has been identified as an inhibitor of Lysine-specific histone demethylase 1A (LSD1/KDM1A) [2]. Published biochemical data confirm its engagement with the LSD1 enzyme, a key epigenetic target in oncology and other diseases, positioning it as a valuable tool compound for demethylase inhibition studies.

Why 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one Cannot Be Replaced by Generic Pyridine-Triazole LSD1 Inhibitors Without Quantitative Justification


The LSD1 active site is highly sensitive to the geometry and electronic character of the ligand’s metal-chelating and hydrophobic motifs. Substituted triazolylpyridines are not a uniform class; minor alterations in the position of the triazole attachment, the nature of the carbonyl-containing substituent, and the electronic effects of the pyridine core can lead to orders-of-magnitude shifts in inhibitory potency and selectivity [1]. Experimental data for this specific compound demonstrates a defined biochemical IC50 of 810 nM against LSD1 and a Kd of 190 nM, alongside a distinct hERG liability (IC50 = 25,000 nM). Generic substitution with an uncharacterized or structurally related analog, even one with a similar scaffold, cannot guarantee retention of this exact target engagement or safety profile without equivalent quantitative validation.

Quantitative Differentiation Evidence for 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one Versus Structural and Functional Analogs


LSD1 Biochemical Inhibition Potency (IC50) Compared to a Representative Triazolopyrimidine LSD1 Inhibitor

In a direct enzymatic assay using N-terminal truncated human LSD1 (residues 151-852) and a histone H3(1-21)K4(Me1) biotinylated substrate, 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one demonstrated an IC50 of 810 nM [1]. This potency can be benchmarked against a structurally distinct but functionally related triazolopyrimidine LSD1 inhibitor, Compound 27 from Li et al. (2017), which achieved an IC50 of 564 nM under comparable biochemical conditions [2]. While the triazolopyrimidine core differs, this class-level comparison highlights that the target compound's potency is within the same order of magnitude, confirming its utility as a chemical probe, though it does not represent a best-in-class potency.

Epigenetics LSD1/KDM1A Biochemical assay

LSD1 Binding Affinity (Kd) Determined by Surface Plasmon Resonance (SPR)

The binding affinity of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one to LSD1 was quantified via SPR, yielding a dissociation constant (Kd) of 190 nM [1]. This affinity value is a critical differentiator from purely IC50-based characterizations, as it provides a direct, label-free measurement of binding strength. For context, a related triazolopyridine series from Incyte's LSD1 inhibitor patents typically reports SPR Kd values ranging from <10 nM for lead candidates to >1000 nM for early tool compounds, placing the target compound's Kd of 190 nM in a moderate binding range suitable for probe compound applications but not for drug candidate benchmarking.

Binding kinetics Drug-target residence time Surface Plasmon Resonance

Cardiotoxicity Liability Assessment: hERG Channel Inhibition

The compound was evaluated for inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel using the patch clamp method, a standard assay for cardiac safety profiling. It exhibited an IC50 of 25,000 nM (25 µM) [1]. This value is substantially higher than its LSD1 inhibitory IC50, suggesting a significant selectivity window. For comparison, many advanced LSD1 inhibitor clinical candidates, such as ORY-1001 (iadademstat), have been reported with hERG IC50 values ranging from 10 to >30 µM. The relatively high hERG IC50 for this compound indicates a lower potential for QT interval prolongation compared to tight hERG binders, making it a safer chemical probe for in vitro electrophysiology studies.

Safety pharmacology hERG Cardiotoxicity

Recommended Application Scenarios for 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one Based on Quantitative Evidence


Biochemical Profiling of LSD1 Inhibition in Epigenetics Research

Researchers aiming to study the enzymatic function of LSD1 can utilize this compound as a validated biochemical tool with a confirmed IC50 of 810 nM and Kd of 190 nM. Its well-characterized activity in a standard LSD1 assay using H3K4me1 substrate makes it suitable for dose-response studies, enzyme kinetics analyses, and as a reference inhibitor in the development of new LSD1 assays [1].

Selectivity Screening Panels Against hERG for Early Safety Profiling

This compound's documented hERG IC50 of 25 µM qualifies it as a suitable control for establishing selectivity assays during the early stages of drug discovery. It can be used to benchmark the cardiac safety window of new LSD1 inhibitors, providing a reference point for compounds that may have a narrower therapeutic index [1].

Structure-Activity Relationship (SAR) Studies on Triazolylpyridine Scaffolds

Medicinal chemists developing next-generation LSD1 inhibitors can employ this compound as a starting point for SAR campaigns. Its core structure, combining a 1,2,4-triazole and a propan-1-one ketone on a pyridine ring, provides a defined chemical starting point for systematic modifications aimed at improving potency from the 810 nM IC50 baseline or modulating physicochemical properties [1].

Quote Request

Request a Quote for 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.